(R)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl
Description
(R)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl is a chiral diamine derivative featuring a methoxyphenyl aromatic ring and dimethylamine substituents. Its molecular structure includes a propane-1,2-diamine backbone, with the (R)-enantiomer configuration at the chiral center. The compound is stabilized as a dihydrochloride salt, enhancing its solubility in aqueous media and stability for pharmaceutical or biochemical applications.
Properties
Molecular Formula |
C12H22Cl2N2O |
|---|---|
Molecular Weight |
281.22 g/mol |
IUPAC Name |
(2R)-3-(3-methoxyphenyl)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-14(2)11(9-13)7-10-5-4-6-12(8-10)15-3;;/h4-6,8,11H,7,9,13H2,1-3H3;2*1H/t11-;;/m1../s1 |
InChI Key |
WWKLNQVZAVTXNP-NVJADKKVSA-N |
Isomeric SMILES |
CN(C)[C@H](CC1=CC(=CC=C1)OC)CN.Cl.Cl |
Canonical SMILES |
CN(C)C(CC1=CC(=CC=C1)OC)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the methoxyphenyl precursor.
Amine Introduction: The precursor undergoes a reaction with dimethylamine to introduce the dimethylamine group.
Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.
Chiral Studies: Used in studies involving chiral recognition and separation.
Medicine
Pharmaceuticals: Potential use in the development of new drugs.
Therapeutics: Investigated for its therapeutic properties in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on backbone modifications, substituent variations, and stereochemistry. Below is a detailed comparison with key analogs, including N1,N1,N2,N2-tetramethyl-1,2-bis(phenylthio)ethene-1,2-diamine (Compound 4) from the provided evidence (Table 1) .
Table 1: Structural and Functional Comparison
| Property | (R)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl | N1,N1,N2,N2-Tetramethyl-1,2-bis(phenylthio)ethene-1,2-diamine (Compound 4) |
|---|---|---|
| Backbone | Propane-1,2-diamine | Ethene-1,2-diamine |
| Aromatic Substituent | 3-Methoxyphenyl | Phenylthio |
| Amine Substituents | N2,N2-dimethyl | N1,N1,N2,N2-tetramethyl |
| Chirality | (R)-enantiomer | Likely achiral (symmetric substituents) |
| Salt Form | Dihydrochloride | Free base |
| Key Functional Groups | Methoxy (-OCH3), dimethylamine (-N(CH3)2) | Phenylthio (-SPh), tetramethylamine (-N(CH3)2 at both N1 and N2) |
| Hypothesized Solubility | High water solubility (due to HCl salt) | Moderate organic solubility (free base with hydrophobic -SPh groups) |
Key Findings:
Backbone Rigidity vs. In contrast, Compound 4’s ethene backbone introduces rigidity, which may restrict conformational adaptability but improve stability in nonpolar environments .
Substituent Effects :
- The 3-methoxyphenyl group in the target compound provides electron-rich aromaticity, favoring interactions with π-π stacking or hydrogen-bond acceptor regions in proteins. Compound 4’s phenylthio substituents introduce sulfur atoms, which could participate in hydrophobic interactions or metal coordination but reduce polarity .
- The dimethylamine groups in the target compound versus the tetramethylamine groups in Compound 4 influence steric hindrance and basicity. The latter’s higher methylation may reduce nucleophilicity, impacting reactivity in synthetic or biological contexts.
Chirality and Bioactivity :
- The (R)-enantiomer’s chiral center in the target compound is critical for stereoselective interactions, such as binding to G-protein-coupled receptors (GPCRs) or enzymes. Compound 4’s symmetry likely eliminates enantiomer-specific effects, simplifying synthesis but limiting applications in asymmetric catalysis or chiral recognition .
Salt Form and Physicochemical Properties: The dihydrochloride salt of the target compound enhances aqueous solubility, making it suitable for intravenous formulations. Compound 4’s free base form prioritizes lipid solubility, favoring blood-brain barrier penetration in neurological applications.
Research Implications and Limitations
While the provided evidence lacks explicit pharmacological or biochemical data, structural comparisons highlight critical design principles:
- Methoxy vs. Thioether Groups : Methoxy substituents improve polarity and hydrogen-bonding capacity, whereas thioethers enhance lipophilicity and redox activity.
- Salt Engineering : Hydrochloride salts optimize bioavailability for polar targets, while free bases are preferable for CNS-targeted therapies.
Gaps in Evidence:
- No direct pharmacological data (e.g., IC50, receptor binding assays) are available for the target compound or its analogs.
Biological Activity
(R)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl, a chiral diamine compound, has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article delves into its biological activity, including pharmacodynamics, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H20N2·2HCl
- Molecular Weight : Approximately 295.25 g/mol
- CAS Number : 2007910-11-2
The compound features a methoxyphenyl group attached to a dimethylated propane-1,2-diamine backbone. Its chirality may influence its interaction with biological systems.
Biological Activity Overview
The biological activity of (R)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl has been explored in various studies, focusing on its potential therapeutic applications. Key areas of interest include:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Research indicates that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Antimicrobial Properties : Some studies have noted antimicrobial activity against specific bacterial strains, suggesting its utility in infectious disease management.
The mechanisms underlying the biological activities of (R)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer proliferation.
- Modulation of Neurotransmitter Systems : Its structure suggests potential interactions with neurotransmitter receptors, influencing neuroprotective pathways.
- Disruption of Bacterial Cell Walls : The antimicrobial effects could be attributed to the disruption of bacterial cell wall synthesis.
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that (R)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl exhibited significant cytotoxicity. The IC50 values were determined to be in the low micromolar range for breast and lung cancer cell lines. This suggests a promising avenue for further development as an anticancer therapeutic.
Case Study 2: Neuroprotective Effects
In an animal model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. The study highlighted its potential to modulate oxidative stress pathways, providing a protective effect against neurotoxic agents.
Case Study 3: Antimicrobial Activity
A recent investigation into the antimicrobial properties revealed that (R)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl exhibited significant activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were reported to be lower than those of commonly used antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine | Similar trimethylated structure but with a different methoxy substitution | Chiral variation may influence biological activity |
| N,N-Dimethylpropanediamine | Simpler structure lacking aromatic substitution | Used as a reference for basic diamine reactivity |
This table illustrates how structural variations can impact biological activities, highlighting the significance of methoxy substitution in (R)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
